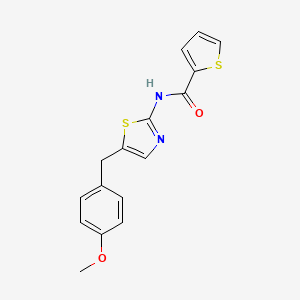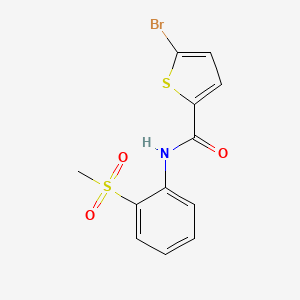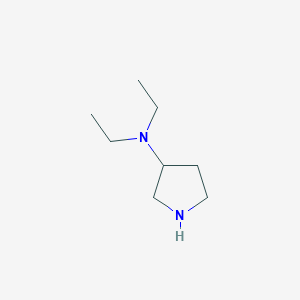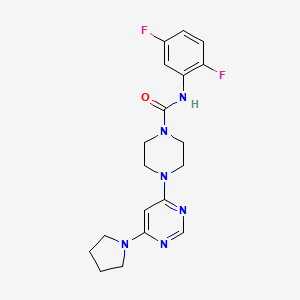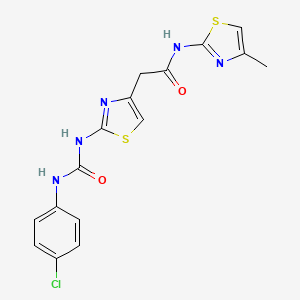
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions, often starting from basic thiadiazol and chlorophenyl derivatives. These compounds are typically synthesized through a series of steps including condensation, cyclization, and functionalization reactions. The synthesis methods aim to introduce specific functional groups at precise locations on the molecule, enabling the desired interactions and properties (Saravanan et al., 2016; Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate details about their geometry, bonding, and intermolecular interactions. X-ray diffraction and NMR spectroscopy are commonly used to elucidate these structures, showing orientations of specific rings and the presence of intermolecular hydrogen bonding which affects the compound's stability and reactivity (Domasevitch et al., 1997).
Chemical Reactions and Properties
The chemical reactions involving this compound are influenced by its functional groups, such as the ureido and acetamide groups. These functionalities can undergo various chemical reactions including hydrolysis, nucleophilic substitution, and condensation, which can alter the compound's properties and lead to the formation of new derivatives with potential biological activities (Ostapiuk et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, depend on the compound's molecular structure. For instance, the orientation of the chlorophenyl ring relative to the thiazole ring and the presence of intermolecular hydrogen bonds significantly impact these properties, affecting its solubility and form (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are closely tied to the compound's functional groups and overall molecular structure. The specific arrangement of atoms and the presence of electronegative elements like chlorine influence the compound's chemical behavior, including its reactivity with nucleophiles and electrophiles, and its susceptibility to hydrolysis and oxidation (Yu et al., 2014).
科学的研究の応用
Metabolic Pathways
- Research has shown that similar acetamidothiazoles are metabolized in organisms to various metabolites, indicating the potential for studying metabolic pathways and the bioactivation of related compounds (Chatfield & Hunter, 1973).
Anticancer Activity
- Some derivatives, like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have been synthesized and shown to possess anticancer activity, suggesting the utility of such compounds in developing anticancer therapies (Evren et al., 2019).
Photovoltaic Efficiency and Antioxidant Activity
- Certain benzothiazolinone acetamide analogs have been evaluated for their photovoltaic efficiency and antioxidant activity, indicating potential applications in materials science and oxidative stress management (Mary et al., 2020).
Novel Synthetic Pathways
- There is ongoing research into novel synthetic pathways that utilize thioureido-acetamides for the creation of diverse heterocyclic compounds, demonstrating the compound's value as a precursor in organic synthesis (Schmeyers & Kaupp, 2002).
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S2/c1-9-7-25-15(18-9)21-13(23)6-12-8-26-16(20-12)22-14(24)19-11-4-2-10(17)3-5-11/h2-5,7-8H,6H2,1H3,(H,18,21,23)(H2,19,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZSBFBCDNTJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2492946.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B2492948.png)

![[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B2492953.png)
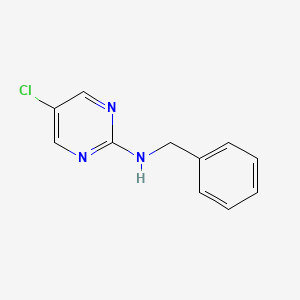



![benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2492963.png)
